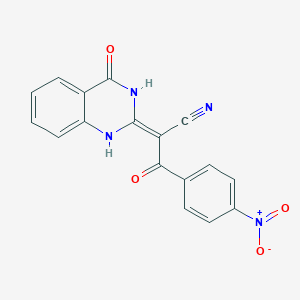![molecular formula C24H27Cl2NO3 B7739054 8-[[Bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one](/img/structure/B7739054.png)
8-[[Bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[[Bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes a bis(2-methylpropyl)amino group, a dichlorophenyl group, and a hydroxychromenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[Bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This step involves the cyclization of a suitable precursor to form the chromenone structure.
Introduction of the dichlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the chromenone core is reacted with a dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the bis(2-methylpropyl)amino group: This step involves the nucleophilic substitution of a suitable leaving group on the chromenone core with bis(2-methylpropyl)amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-[[Bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group on the chromenone core can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8-[[Bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 8-[[Bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-[[Bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2NO3/c1-14(2)10-27(11-15(3)4)12-19-22(28)8-7-18-23(29)20(13-30-24(18)19)17-6-5-16(25)9-21(17)26/h5-9,13-15,28H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSRYNYEWLNGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B7738972.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]propanamide](/img/structure/B7738978.png)
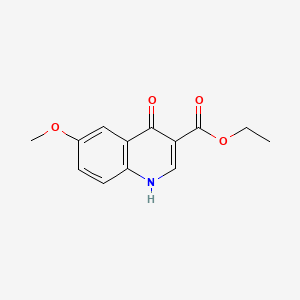
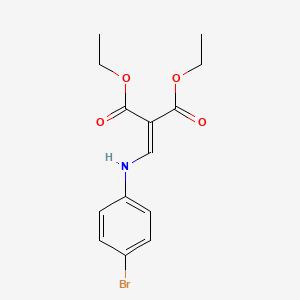
![4-[2-(Ethoxycarbonyl)-3-oxo-3-ethoxy-1-propenylamino]benzoic acid](/img/structure/B7738999.png)
![2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B7739004.png)
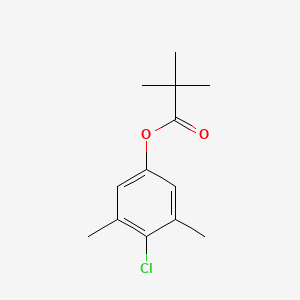
![[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7739019.png)
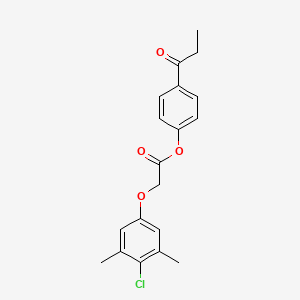
![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-4-one;hydrochloride](/img/structure/B7739045.png)
![3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one;perchloric acid](/img/structure/B7739051.png)
![3-(2,4-Dichlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one;hydrochloride](/img/structure/B7739062.png)
![3-(2,4-Dichlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one;hydrobromide](/img/structure/B7739064.png)
